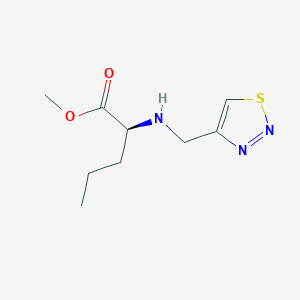![molecular formula C15H24N2O4S B7355663 3-[[(2R,4R)-4-methoxy-1-(2-methylpropylsulfonyl)pyrrolidin-2-yl]methoxy]pyridine](/img/structure/B7355663.png)
3-[[(2R,4R)-4-methoxy-1-(2-methylpropylsulfonyl)pyrrolidin-2-yl]methoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(2R,4R)-4-methoxy-1-(2-methylpropylsulfonyl)pyrrolidin-2-yl]methoxy]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" and has been synthesized using different methods. In
作用機序
The mechanism of action of Compound X is not fully understood, but studies have shown that it can interact with different targets in the body. Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of pro-inflammatory cytokines. Additionally, Compound X has been shown to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
Compound X has been shown to have different biochemical and physiological effects. In animal models, Compound X has been shown to reduce inflammation and pain, induce apoptosis in cancer cells, and inhibit tumor growth. Additionally, Compound X has been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using Compound X in lab experiments is its potential as a multi-targeted agent. Compound X can interact with different targets in the body, making it a promising candidate for the development of new drugs. Additionally, Compound X has been shown to have low toxicity in animal models, making it a safer alternative to other drugs. However, one of the limitations of using Compound X in lab experiments is its limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the study of Compound X. One direction is the investigation of its potential as an anti-inflammatory and analgesic agent in humans. Additionally, further studies are needed to explore its potential as an anti-cancer agent and its mechanism of action in different cancer types. Furthermore, the development of new formulations that can improve its solubility and bioavailability is also an area of interest.
Conclusion
In conclusion, Compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Compound X has been achieved using different methods, and it has been studied extensively for its potential as an anti-inflammatory and analgesic agent, anti-cancer agent, and antioxidant. Compound X has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, Compound X is a promising candidate for the development of new drugs and therapies.
合成法
The synthesis of Compound X has been achieved using different methods. One of the most common methods involves the reaction of 4-methoxy-2-pyridinecarboxaldehyde with (2R,4R)-4-methoxy-1-(2-methylpropylsulfonyl)pyrrolidine in the presence of a base. The reaction leads to the formation of Compound X in good yields. Other methods involve the use of different reagents and conditions, but the overall goal is to achieve the synthesis of Compound X in high yields and purity.
科学的研究の応用
Compound X has been studied extensively due to its potential applications in various fields. In the pharmaceutical industry, Compound X has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that Compound X can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, Compound X has been investigated for its potential as an anti-cancer agent. Studies have shown that Compound X can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
3-[[(2R,4R)-4-methoxy-1-(2-methylpropylsulfonyl)pyrrolidin-2-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)11-22(18,19)17-9-15(20-3)7-13(17)10-21-14-5-4-6-16-8-14/h4-6,8,12-13,15H,7,9-11H2,1-3H3/t13-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRLQLINDBTDJX-UKRRQHHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CC(CC1COC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)N1C[C@@H](C[C@@H]1COC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-4,6-bis[(3S)-3-fluoropyrrolidin-1-yl]pyrimidine](/img/structure/B7355591.png)
![2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]-4-iodopyridine](/img/structure/B7355594.png)
![[(2R)-1-(5-bromo-2-methylsulfonylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7355596.png)

![3-chloro-5-fluoro-4-[(3S)-3-fluoropyrrolidin-1-yl]pyridine](/img/structure/B7355623.png)
![5-[(2R)-1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7355624.png)
![6-fluoro-4-iodo-N-[(3S,4S)-4-methoxyoxolan-3-yl]pyridin-2-amine](/img/structure/B7355632.png)

![3-[(2R)-1-[[4-(difluoromethyl)phenyl]methylsulfonyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355642.png)
![3-[(2S)-1-[[4-(difluoromethyl)phenyl]methylsulfonyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355653.png)
![tert-butyl 4-[[(2R)-2-hydroxypropyl]sulfamoyl]-1,4-diazepane-1-carboxylate](/img/structure/B7355667.png)
![N,N-dimethyl-4-[[(1R,2R)-2-methylcyclopentyl]methylsulfonyl]piperazine-1-carboxamide](/img/structure/B7355683.png)
![5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7355690.png)
